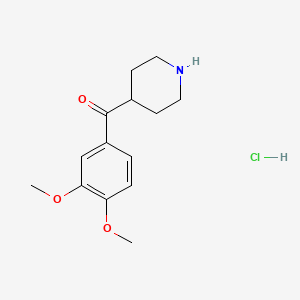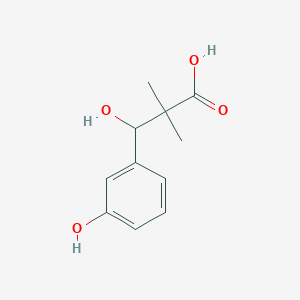
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid, also known as HPHPA, is an organic acid detected in human urine . It is relatively abundant in adult human urine and is normally relatively benign . The presence of this acid is thought to be from nutritional sources, such as dietary phenylalanine or polyphenols .
Synthesis Analysis
The synthesis of HPHPA has been reported in various studies. For instance, an improved method to synthesize HPHPA is based on an indium-mediated sonochemical Reformatsky reaction . This synthesis is a simple two-step route as opposed to a complex four-step route previously used .Molecular Structure Analysis
The molecular formula of HPHPA is C9H10O3 . The average molecular mass is 166.1739 g/mol and the monoisotopic mass is 166.058 g/mol .Chemical Reactions Analysis
HPHPA is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively involved in various metabolic reactions .Physical and Chemical Properties Analysis
HPHPA is an organic compound with the molecular formula C9H10O3 . The average molecular mass is 166.1739 g/mol and the monoisotopic mass is 166.058 g/mol .Mécanisme D'action
Target of Action
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is a metabolite formed by the human microflora . It is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins
Mode of Action
It is known to have vasodilatory activity , which suggests that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and dilation of blood vessels.
Biochemical Pathways
The compound is a flavonoid metabolite formed by human microflora . It is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . These substances are abundant in dietary sources like chocolate
Pharmacokinetics
It is known to be detected in human urine , suggesting that it is absorbed and excreted by the body
Result of Action
The compound is suspected to have antioxidant properties . Antioxidants are known to neutralize harmful free radicals in the body, thereby preventing cellular damage. The vasodilatory activity of the compound may also contribute to improved blood flow and nutrient delivery to tissues.
Action Environment
The action of this compound is influenced by the gut microflora, which forms this compound from dietary sources . Therefore, factors that affect the gut microflora, such as diet and antibiotic use, could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including those involved in the metabolism of dietary polyphenols. For instance, it is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins by the microflora in the colon . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been implicated in the regulation of cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which can impact cell function positively. It has been detected in human urine, serum, and cerebrospinal fluid, indicating its systemic presence and potential influence on various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is thought to be derived from nutritional sources such as dietary phenylalanine or polyphenols . The compound’s antioxidant activity is primarily due to its ability to neutralize free radicals, thereby preventing cellular damage. Additionally, it may interact with enzymes involved in the metabolism of polyphenols, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains relatively stable under normal conditions, but its antioxidant properties may diminish over time due to degradation . Long-term studies in vitro and in vivo have indicated that the compound can maintain its protective effects against oxidative stress for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant properties, protecting cells from oxidative damage. At higher doses, it may exhibit toxic or adverse effects, although such instances are rare . The threshold effects observed in these studies suggest that the compound’s beneficial effects are dose-dependent, with an optimal range for maximum efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of dietary polyphenols. It interacts with enzymes such as pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These interactions influence the metabolic flux and levels of various metabolites, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its overall biochemical impact .
Propriétés
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9,12-13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIZXXUKJVWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



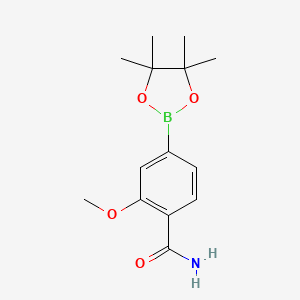
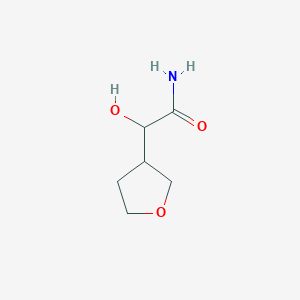

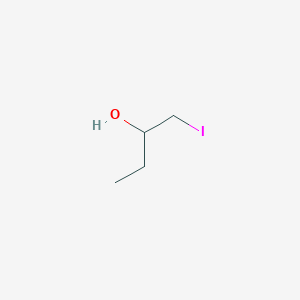
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
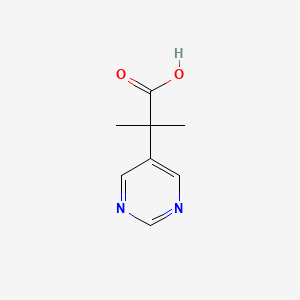

![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)


![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)

